molecular formula C14H19ClO2 B1393848 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride CAS No. 76674-55-0

2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride

Cat. No. B1393848
CAS RN: 76674-55-0
M. Wt: 254.75 g/mol
InChI Key: NAABUGJBFBVHMI-UHFFFAOYSA-N
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Description

“2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride” is a chemical compound with the empirical formula C12H15ClO2 . Its molecular weight is 226.70 .


Synthesis Analysis

The synthesis of similar compounds involves condensation with phenol followed by alkylation . Another method involves weighing a certain amount of tertiary butyl, formaldehyde, hydrochloric acid, and formic acid, and mixing the raw materials with stirring .


Molecular Structure Analysis

The molecular structure of “2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride” is represented by the empirical formula C12H15ClO2 .

Scientific Research Applications

  • Chiral Auxiliaries in Synthesis : This compound has been used in the synthesis of chiral auxiliaries, leading to the enantioselective synthesis of α-hydroxy acids, crucial for pharmaceutical applications (Basavaiah & Krishna, 1995).

  • Ion-Selective Sensors : It plays a role in creating polymeric membrane electrodes for ion-selective sensors. Such sensors have applications in environmental monitoring and pharmaceutical analysis (Bandi et al., 2011).

  • Study of Radical Reactions : Research on sterically hindered aromatic compounds, including this chemical, has provided insights into radical reactions and rearrangements, which are fundamental in organic chemistry (Barclay et al., 1979).

  • Catalysis in Organic Reactions : It has been used in iron(III) amine-bis(phenolate) complexes for catalytic alkylation, enabling efficient C-C cross-coupling reactions, a key process in the synthesis of various organic compounds (Qian et al., 2011).

  • Polymerization Catalysts : In the field of polymer science, it has been explored as a component in catalysts for the polymerization of ethylene, contributing to the development of materials with improved properties (Ivanchev et al., 2009).

  • Protective Groups in Carbohydrate Chemistry : This compound is used in the protection of carbohydrate molecules, a crucial step in the synthesis of complex sugars and glycoconjugates (Kinzy & Schmidt, 1987).

  • Metal Complex Synthesis and Catalysis : Its derivatives have been synthesized for applications in metal complex formation and catalysis, particularly in ethylene reactions, which are important in industrial processes (Yankey et al., 2014).

  • Oxidation Studies and New Compound Formation : Research has shown its involvement in redox processes leading to the formation of new compounds, demonstrating its versatility in organic synthesis (Volod’kin et al., 2013).

  • Antioxidant Synthesis : It has been used in the green synthesis of new antioxidants, highlighting its potential in developing environmentally friendly chemical processes (Guo et al., 2020).

  • Helicates and Their Catalytic Applications : Its derivatives have been used in synthesizing dinuclear complexes, which have applications in asymmetric catalysis, a crucial area in the production of chiral drugs (Chinnaraja et al., 2019).

properties

IUPAC Name

2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO2/c1-13(2,3)10-6-8-11(9-7-10)17-14(4,5)12(15)16/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAABUGJBFBVHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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